what are the chemical properties of 3-Bromopyrazine-2-carbonitrile
what are the chemical properties of 3-Bromopyrazine-2-carbonitrile
An In-Depth Technical Guide to the Chemical Properties of 3-Bromopyrazine-2-carbonitrile
This guide offers a comprehensive exploration of 3-Bromopyrazine-2-carbonitrile, a heterocyclic building block of significant interest to researchers and professionals in drug discovery and fine chemical synthesis. We will move beyond a simple recitation of facts to provide a deeper understanding of its reactivity, handling, and application, grounded in established chemical principles and field-proven insights.
Molecular Structure and Physicochemical Properties
3-Bromopyrazine-2-carbonitrile (CAS No. 1250022-24-2) is a bifunctional aromatic compound. Its structure is characterized by a pyrazine ring, which is an intrinsically electron-deficient diazine system. This electron deficiency is further intensified by the presence of two powerful electron-withdrawing groups: a bromo substituent at the 3-position and a nitrile (cyano) group at the 2-position. This electronic arrangement is the primary determinant of the molecule's chemical behavior, rendering it a versatile intermediate for constructing complex molecular architectures.
The core physicochemical properties are summarized below. This data is critical for designing reaction conditions, selecting appropriate solvents, and ensuring safe handling.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₂BrN₃ | [1][2] |
| Molecular Weight | 183.99 g/mol | [2][3] |
| CAS Number | 1250022-24-2 | [1][2] |
| Appearance | Light yellow solid | - |
| pKa | 2.8 (acidic) | [1][4] |
| Predicted XlogP | 1.4 | [5] |
| Purity | Typically ≥98% | [2][6] |
Note: Experimental melting and boiling points are not widely reported in the literature. For context, the isomeric compound 3-Bromopyridine-2-carbonitrile has a melting point of 93-98 °C.[7]
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The pyrazine ring contains two protons. Due to the asymmetry and the strong anisotropic and electronic effects of the bromo and cyano groups, they will appear as distinct signals.
-
¹H NMR (Predicted, CDCl₃, 400 MHz):
-
The two protons on the pyrazine ring are expected to appear as doublets in the downfield aromatic region (typically δ 8.5-9.0 ppm). One vendor source notes a chemical shift at 8.5 ppm.[1][4] The coupling constant between them (⁴JH-H) would be small, on the order of 1-3 Hz.
-
δ ~8.7 ppm (d, 1H)
-
δ ~8.6 ppm (d, 1H)
-
-
¹³C NMR (Predicted, CDCl₃, 101 MHz):
-
The spectrum will show five distinct signals. The carbon atoms attached to the nitrogen, bromine, and cyano groups will be significantly influenced. The nitrile carbon typically appears around 115-120 ppm. The carbon bearing the bromine (C-Br) will be shifted downfield relative to a C-H carbon.
-
C-CN: ~115 ppm
-
C-Br: ~130-140 ppm
-
CH carbons: ~145-155 ppm
-
Quaternary C: ~148-158 ppm
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Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and isotopic distribution.
-
Electron Impact (EI-MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
-
M⁺ peak: m/z ~183
-
(M+2)⁺ peak: m/z ~185
-
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass, confirming the elemental composition. For C₅H₂BrN₃, the calculated exact mass is approximately 182.9432 Da.[5]
Infrared (IR) Spectroscopy
IR spectroscopy helps confirm the presence of key functional groups.
-
Nitrile (C≡N) stretch: A sharp, intense absorption band is expected in the range of 2220-2240 cm⁻¹ . This is a highly characteristic peak.
-
Aromatic C=C and C=N stretches: Multiple bands in the 1400-1600 cm⁻¹ region.
-
Aromatic C-H stretch: Peaks observed above 3000 cm⁻¹ .
-
C-Br stretch: Found in the fingerprint region, typically 500-650 cm⁻¹ .
Caption: Logical workflow for structural confirmation.
Chemical Properties and Reactivity
The reactivity of 3-Bromopyrazine-2-carbonitrile is dominated by the electrophilic nature of the pyrazine ring and the utility of the C-Br bond as a handle for cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The C(3)-Br bond is the most versatile reaction site, readily participating in a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of carbon, nitrogen, and other nucleophiles, making it a cornerstone of modern synthetic strategy.
-
Suzuki-Miyaura Coupling: Formation of C-C bonds by coupling with boronic acids or esters. This is a robust method for synthesizing biaryl compounds or introducing alkyl/alkenyl substituents.
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Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with primary or secondary amines.[8] This reaction is paramount in pharmaceutical chemistry for the synthesis of arylamines, which are prevalent motifs in bioactive molecules.[9] The electron-deficient nature of the pyrazine ring makes it an excellent substrate for this transformation.
-
Sonogashira Coupling: Formation of C-C triple bonds by coupling with terminal alkynes.
-
Heck Coupling: Formation of C-C bonds by coupling with alkenes.
Caption: Major cross-coupling pathways.
Nucleophilic Aromatic Substitution (SNAr)
While the C-Br bond is more reactive in cross-coupling, the high electrophilicity of the pyrazine ring can also allow for nucleophilic aromatic substitution (SNAr). Strong nucleophiles (e.g., alkoxides, thiolates) could potentially displace the bromide under thermal conditions. However, palladium-catalyzed pathways are generally more efficient and selective. The reactivity of related halo-pyrazine systems indicates that the positions on the ring are highly activated for nucleophilic attack.[10]
Key Experimental Protocols
The following protocols are representative methodologies adapted from well-established procedures for similar heteroaryl halides.[9][11][12] They provide a reliable starting point for optimization in a research setting.
Representative Protocol: Buchwald-Hartwig Amination
This protocol describes the coupling of 3-Bromopyrazine-2-carbonitrile with a generic secondary amine (e.g., morpholine).
Materials:
-
3-Bromopyrazine-2-carbonitrile (1.0 equiv)
-
Amine (e.g., Morpholine, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Xantphos (ligand, 0.04 equiv)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed toluene or dioxane (solvent)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add cesium carbonate, palladium(II) acetate, and Xantphos.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add 3-Bromopyrazine-2-carbonitrile, the amine, and the anhydrous solvent via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired N-aryl product.
Causality: The choice of a bulky, electron-rich ligand like Xantphos is crucial. It stabilizes the palladium center, promotes the rate-limiting reductive elimination step, and prevents β-hydride elimination, which is a common side reaction.[8] Cesium carbonate is a strong, non-nucleophilic base suitable for deprotonating the amine-palladium complex without competing side reactions.
Representative Protocol: Suzuki-Miyaura Coupling
This protocol outlines the coupling with a generic arylboronic acid.
Materials:
-
3-Bromopyrazine-2-carbonitrile (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)
-
2M aqueous sodium carbonate (Na₂CO₃) solution (3.0 equiv)
-
1,2-Dimethoxyethane (DME) or Toluene/Ethanol mixture
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-Bromopyrazine-2-carbonitrile and the arylboronic acid in the organic solvent.
-
Degassing: Bubble argon through the solution for 15-20 minutes to remove dissolved oxygen.
-
Reagent Addition: Add the aqueous sodium carbonate solution, followed by the Pd(PPh₃)₄ catalyst.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (typically 80-90 °C) under an inert atmosphere for 6-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.
Safety and Handling
3-Bromopyrazine-2-carbonitrile is a hazardous chemical and must be handled with appropriate precautions.
-
Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Avoid creating dust. Use spark-proof tools and ensure adequate ventilation. Do not breathe dust, fumes, or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.
Conclusion
3-Bromopyrazine-2-carbonitrile is a highly functionalized and reactive building block with significant potential in medicinal chemistry and materials science. Its electron-deficient pyrazine core, combined with a synthetically versatile bromine atom, provides a reliable platform for generating molecular diversity through modern cross-coupling chemistry. A thorough understanding of its properties, reactivity, and handling, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.
References
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Sharif, M., Razzaq, R., Jackstell, R., & Spannenberg, A. (2019). 3-Bromopyridine-2-carbonitrile. IUCrData, 4, x191326. [Link][13]
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PubChem. (n.d.). 3-(3-Bromoanilino)pyrazine-2-carbonitrile. National Center for Biotechnology Information. [Link]
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ChemSynthesis. (2025). 3-amino-6-bromo-2-pyrazinecarbonitrile. Retrieved from ChemSynthesis Website. [Link]
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PubChemLite. (2025). 3-bromopyrazine-2-carbonitrile (C5H2BrN3). Université du Luxembourg. [Link][5]
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PubChemLite. (2025). 3-bromopyridine-2-carbonitrile (C6H3BrN2). Université du Luxembourg. [Link]
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Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from organic-synthesis.org. [Link][12]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link][8]
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PubChemLite. (2025). 3-amino-6-bromopyrazine-2-carbonitrile (C5H3BrN4). Université du Luxembourg. [Link]
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Figure 1. Chemical Structure of 3-Bromopyrazine-2-carbonitrile.
